5-Bromo-6-fluoro-1H-indazole

Overview

Description

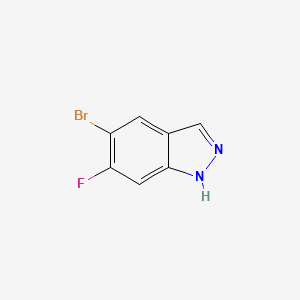

5-Bromo-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 105391-70-6. It has a molecular weight of 215.02 and its IUPAC name is this compound .

Synthesis Analysis

The synthesis of 1H-indazoles, including this compound, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H, (H,10,11) and the InChI key is ZNNFNEIFQIAWNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. Its density is 1.9±0.1 g/cm3 .Scientific Research Applications

Antimicrobial Enzyme Inhibition : Indazole derivatives, including 5-Bromo-6-fluoro-1H-indazole, have been investigated for their inhibitory effects on lactoperoxidase (LPO), an antimicrobial enzyme with vital importance for the immune system. These indazoles showed strong inhibitory effects on LPO activity, highlighting their potential application in regulating biological systems and various industries (Köksal & Alım, 2018).

Chemical Transformations : Indazoles, including variants like this compound, have been utilized in various chemical transformations. For example, 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones can transform into indazole derivatives under certain conditions, indicating the role of such compounds in synthetic chemistry (Fujimura et al., 1984).

Protection and Amine Coupling Reactions : Indazoles have been studied for regioselective protection and subsequent amine coupling reactions. Protected 5-bromoindazoles, possibly including this compound, participate in Buchwald reactions with a range of amines to generate novel derivatives, which could be crucial in pharmaceuticals and other chemical industries (Slade et al., 2009).

Synthesis of Novel Compounds : Research has been conducted on the synthesis of novel compounds using indazole derivatives. For instance, 1-alkyl-5-bromo-3-fluoro-1H-[1,2,4]triazoles, possibly utilizing this compound, have been synthesized, showing the potential of indazole derivatives in creating diverse chemical entities (Zumbrunn, 1998).

Pharmacological Properties : Studies have also explored the impact of fluorination on the pharmacological properties of indazole compounds, including their binding affinity and selectivity. This research is significant in the development of new drugs and understanding the role of structural modifications in pharmacological activity (Wasilewska et al., 2014).

Safety and Hazards

The safety information for 5-Bromo-6-fluoro-1H-indazole includes the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Mechanism of Action

Target of Action

5-Bromo-6-fluoro-1H-indazole is a chemical compound that has been used in the preparation of histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for the regulation of gene expression.

Mode of Action

This modification can result in a more relaxed chromatin structure and an increase in gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving histone deacetylation and gene expression. By inhibiting histone deacetylases, this compound can affect the transcription of various genes, potentially leading to a variety of downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to changes in gene expression resulting from the inhibition of histone deacetylases . These changes can have a variety of effects depending on the specific genes affected.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

Biochemical Analysis

Cellular Effects

Similar compounds have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Indazoles often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has a boiling point of 332.2±22.0 °C at 760 mmHg and a density of 1.9±0.1 g/cm3 .

Properties

IUPAC Name |

5-bromo-6-fluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNFNEIFQIAWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676896 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105391-70-6 | |

| Record name | 5-Bromo-6-fluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

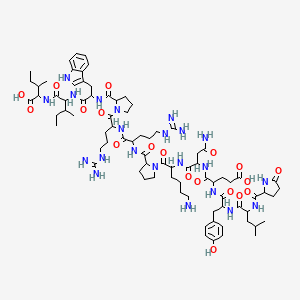

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B561089.png)

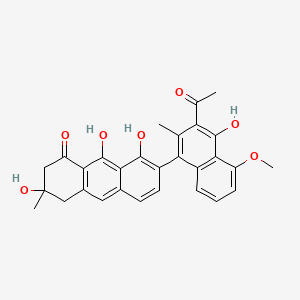

![2,6,7-Trimethyl-6H-imidazo[4,5-g][1,3]benzothiazole](/img/structure/B561093.png)

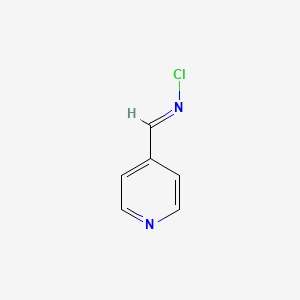

![[(2R,3S,4R,6S)-6-[(2R,3R,4R,5S,6S)-4-(dimethylamino)-6-[[(4R,5R,6R,9S,11Z,13Z,15R,16R)-16-ethyl-4-hydroxy-15-[[(2R,3S,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-(4-methoxyphenyl)acetate](/img/structure/B561095.png)

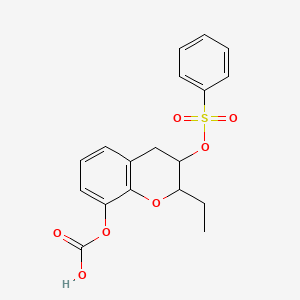

![hexasodium;N-[5-[[6-chloro-2-[4-[(E)-2-[4-[[6-chloro-4-[3-(1-oxidoethylideneamino)-4-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]imino-1H-1,3,5-triazin-2-ylidene]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]imino-1H-1,3,5-triazin-4-ylidene]amino]-2-[(4-sulfo-8-sulfonatonaphthalen-2-yl)diazenyl]phenyl]ethanimidate](/img/structure/B561102.png)

![3,5-Bis[4-chloro-6-[5-hydroxy-6-(4-methoxy-2-sulfophenylazo)-7-sulfo-2-naphthylamino]-1,3,5-triazin-2-ylamino]-2,4,6-trimethylbenzenesulfonic acid pentasodium salt](/img/structure/B561103.png)